硫酸铝钾

概述

描述

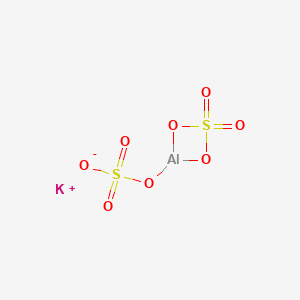

钾明矾,也称为硫酸铝钾,是一种化学化合物,其化学式为 KAl(SO₄)₂·12H₂O。它是由钾和铝形成的双硫酸盐,通常以十二水合物的形式存在。 钾明矾自古以来就用于各种用途,包括水净化、皮革鞣制、染色和作为纺织工业中的媒染剂 .

科学研究应用

作用机制

准备方法

合成路线和反应条件: 钾明矾可以通过硫酸钾和硫酸铝在水中的反应合成。反应通常在升高的温度下进行,以确保盐的完全溶解和反应。 然后让溶液冷却,导致钾明矾结晶析出 .

工业生产方法: 在工业环境中,钾明矾是通过在 80-100°C 的温度下将硫酸铝和硫酸钾混合在水中制备的。 然后将反应混合物进行蒸发浓缩,然后进行冷却结晶以获得钾明矾晶体 .

化学反应分析

反应类型: 钾明矾会发生多种化学反应,包括:

氧化还原反应: 钾明矾可以参与氧化还原反应,特别是在强氧化剂或还原剂的存在下。

常用试剂和条件:

氧化: 强氧化剂如高锰酸钾可以氧化钾明矾。

还原: 还原剂如硼氢化钠可以还原钾明矾。

取代反应: 与其他金属硫酸盐反应会导致混合明矾的形成.

主要产物:

氧化: 成分离子的氧化形式。

还原: 成分离子的还原形式。

取代反应: 含有不同金属离子的混合明矾.

相似化合物的比较

钾明矾属于一类更广泛的化合物,称为明矾。类似的化合物包括:

钠明矾(硫酸铝钠): 结构相似,但含有钠而不是钾。

铵明矾(硫酸铝铵): 含有铵而不是钾。

铬明矾(硫酸铬钾): 含有铬而不是铝.

独特性: 钾明矾的独特性在于它广泛可用、易于制备以及在各种应用中的多功能性。 它既具有收敛作用,又具有佐剂作用,使其在医学和化妆品应用中特别有价值 .

生物活性

Aluminum potassium sulfate, commonly known as alum, is an inorganic compound with a wide range of applications in medicine, food processing, and water purification. Its biological activity has been the subject of extensive research, particularly regarding its antimicrobial properties, use as a vaccine adjuvant, and potential adverse effects. This article provides a detailed overview of the biological activity of aluminum potassium sulfate, supported by data tables, case studies, and research findings.

1. Antimicrobial Properties

Antibacterial Activity

Aluminum potassium sulfate exhibits significant antibacterial activity against various pathogens. A study evaluated the efficacy of a 20% alum solution against Staphylococcus species, demonstrating a 100% effectiveness rate. The inhibition zones were significantly larger than those produced by conventional antibiotics like meropenem and amoxyclav (Table 1).

This antibacterial action is attributed to the ability of alum to precipitate proteins, which disrupts microbial cell function and integrity.

2. Immunological Applications

Vaccine Adjuvant

Alum has been used for over 90 years as a vaccine adjuvant, primarily enhancing humoral immune responses. It is included in several clinically approved vaccines due to its safety profile and ability to amplify antibody responses (Table 2). However, it is noted that alum does not effectively induce cell-mediated immunity, which is crucial for certain infections like malaria.

| Adjuvant Type | Immune Response Type | Clinical Use |

|---|---|---|

| Alum | Primarily humoral | Vaccines for various diseases |

| Alum + CpG motifs | Enhanced immune response | Malaria vaccine development |

| Alum + GLA | Combined immune response | Malaria vaccine development |

The mechanism of action involves forming a depot at the injection site, leading to phagocytosis by innate immune cells and subsequent activation of inflammatory pathways .

3. Clinical Case Studies

Liver Injury Case Report

A notable case involved a 41-year-old man who developed acute liver injury following treatment for internal hemorrhoids using an aluminum potassium sulfate and tannic acid (ALTA) regimen. The injury was characterized by high eosinophil levels and immunoglobulin E, indicating an allergic or hypersensitivity reaction . This case underscores the importance of monitoring for adverse effects associated with alum-based treatments.

4. Pharmacokinetics

Aluminum potassium sulfate's pharmacokinetic profile reveals its absorption characteristics and tissue distribution:

- Absorption : When ingested, aluminum salts are rapidly solubilized in the stomach.

- Volume of Distribution : The compound distributes to kidneys, muscles, bones, and gray matter .

- Protein Binding : Approximately 70-90% of aluminum binds to plasma proteins.

- Elimination : Renal clearance accounts for about 5-10% of urea or creatinine excretion .

5. Therapeutic Uses

Alum has been employed in various therapeutic contexts:

- Bladder Irrigation : Continuous irrigation with aluminum potassium sulfate has been used effectively for managing bladder hemorrhage and hematuria in patients with severe conditions .

- Endodontic Applications : Studies have shown that alum solutions can effectively remove debris in root canal treatments while exhibiting antimicrobial properties against common endodontic pathogens .

属性

Key on ui mechanism of action |

The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response. |

|---|---|

CAS 编号 |

10043-67-1 |

分子式 |

AlH2KO4S |

分子量 |

164.16 g/mol |

IUPAC 名称 |

aluminum;potassium;disulfate |

InChI |

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |

InChI 键 |

VWRKUHIZDIMTAF-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

手性 SMILES |

[O-]S(=O)(=O)O[Al]1OS(=O)(=O)O1.[K+] |

规范 SMILES |

OS(=O)(=O)O.[Al].[K] |

沸点 |

200 °C |

颜色/形态 |

WHITE POWDER |

密度 |

1.725 |

熔点 |

92.5 °C |

Key on ui other cas no. |

10043-67-1 |

物理描述 |

Dry Powder, Pellets or Large Crystals Large, transparent crystals or white crystalline powder White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline] |

相关CAS编号 |

10043-01-3 (Parent) |

保质期 |

STABLE @ /AMBIENT/ TEMP /POTASSIUM ALUM DODECAHYDRATE/ WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/ |

溶解度 |

Freely soluble in water, insoluble in ethanol |

同义词 |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。